Cas no 1040020-44-7 (methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate)

Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate is a brominated pyridinone derivative with applications in pharmaceutical and organic synthesis. Its key structural features include a reactive ester group and a bromine substituent, enabling versatile functionalization in heterocyclic chemistry. The compound serves as a valuable intermediate for constructing more complex molecules, particularly in the development of bioactive compounds. The ester moiety facilitates further derivatization, while the bromine enhances reactivity in cross-coupling reactions. Its stability under standard conditions ensures consistent handling and storage. This compound is particularly useful in medicinal chemistry research, where it contributes to the synthesis of potential therapeutic agents.
methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate structure
1040020-44-7 structure
商品名:methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate
CAS番号:1040020-44-7
MF:C8H8BrNO3
メガワット:246.05802154541
MDL:MFCD11175721
CID:4559670

methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate
    • 1(2H)-Pyridineacetic acid, 5-bromo-2-oxo-, methyl ester
    • (5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
    • MDL: MFCD11175721
    • インチ: 1S/C8H8BrNO3/c1-13-8(12)5-10-4-6(9)2-3-7(10)11/h2-4H,5H2,1H3
    • InChIKey: VCMOARQLMCGDMD-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(CC(OC)=O)C=C(Br)C=C1

methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D970189-500mg
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
1040020-44-7 95%
500mg
$665 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0532-1g
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
1040020-44-7 96%
1g
¥8726.45 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0532-5g
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
1040020-44-7 96%
5g
¥34958.27 2025-01-21
eNovation Chemicals LLC
D970189-1g
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
1040020-44-7 95%
1g
$1115 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0532-5g
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
1040020-44-7 96%
5g
33904.74CNY 2021-05-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD446741-1g
Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate
1040020-44-7 96%
1g
¥2709.0 2023-04-06
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0532-50mg
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
1040020-44-7 96%
50mg
1322.95CNY 2021-05-08
abcr
AB463160-1g
Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate; .
1040020-44-7
1g
€1236.00 2024-04-20
abcr
AB463160-250mg
Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate; .
1040020-44-7
250mg
€509.00 2024-04-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0532-100mg
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
1040020-44-7 96%
100mg
¥2177.24 2025-01-21

methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate 関連文献

methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetateに関する追加情報

Introduction to Methyl 2-(5-Bromo-2-Oxopyridin-1(2H)-yl)Acetate (CAS No. 1040020-44-7)

Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate, with the CAS registry number 1040020-44-7, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, often referred to as methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate, belongs to the class of pyridine derivatives and has garnered attention due to its potential applications in drug discovery and chemical synthesis.

The molecular structure of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate consists of a pyridine ring with a bromine substituent at the 5-position, an oxygen atom at the 2-position (forming a ketone group), and an acetate group attached at the 1-position. This configuration makes it a versatile building block for various chemical transformations. The compound's structure is further stabilized by conjugation within the aromatic ring, which contributes to its chemical stability and reactivity.

Recent studies have highlighted the role of methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate in the synthesis of bioactive molecules. For instance, researchers have explored its use as an intermediate in the construction of heterocyclic compounds, which are known for their pharmacological activities. The bromine substituent at the 5-position serves as an excellent leaving group, facilitating nucleophilic substitutions and enabling the formation of diverse derivatives.

In terms of physical properties, methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate is typically a crystalline solid with a melting point around 130°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic procedures. The compound's UV absorption characteristics have also been studied, revealing strong absorbance in the UV region due to its conjugated system.

The synthesis of methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate involves multi-step reactions, often starting from readily available starting materials such as pyridine derivatives or brominated intermediates. One common approach involves nucleophilic acylation followed by methylation to introduce the acetate group. Optimization of reaction conditions, including temperature and solvent selection, has been crucial in achieving high yields and purity.

From an applications perspective, methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate has shown promise in medicinal chemistry. Its derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. For example, recent research has demonstrated that certain analogs exhibit potent inhibitory activity against protein kinases involved in cancer cell proliferation.

In addition to its direct applications, methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate serves as a valuable tool for studying reaction mechanisms in organic chemistry. Its reactivity under various conditions provides insights into nucleophilic aromatic substitution and other key transformations. Such studies are essential for advancing synthetic methodologies and improving drug design strategies.

Looking ahead, ongoing research continues to uncover new aspects of methyl 2-(5-bromo-pyridin-1(2H)-yl)acetate's properties and applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovations in its use as a precursor for complex molecules with therapeutic potential. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial applications.

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